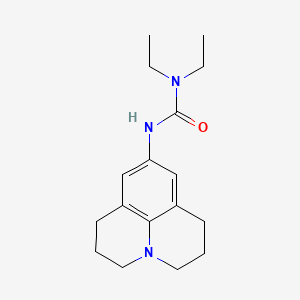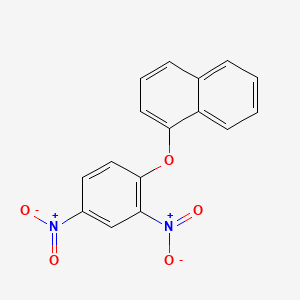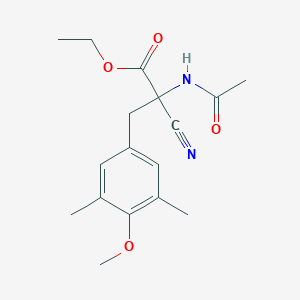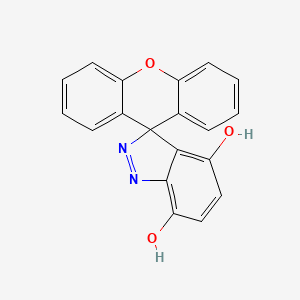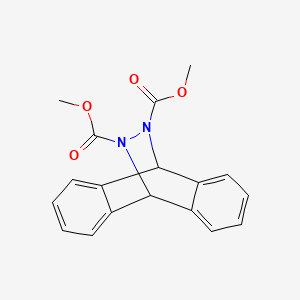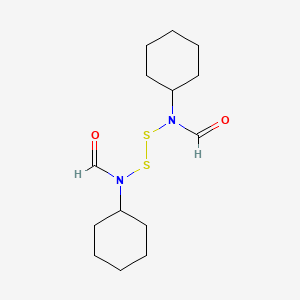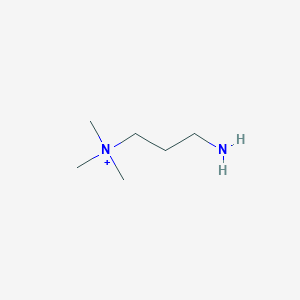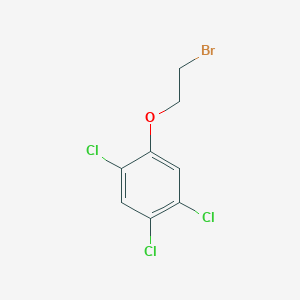![molecular formula C7H4N2O4S B12794377 [2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate CAS No. 89642-00-2](/img/structure/B12794377.png)
[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 525335 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of NSC 525335 involves the induction of neural stem cells from human pluripotent stem cells. This process typically uses a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells in one week with high efficiency. The medium consists of Neurobasal Medium and Neural Induction Supplement, along with other reagents such as Advanced DMEM/F-12, Geltrex LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix, and Rock Inhibitor Y27632 .
Industrial Production Methods
Industrial production of NSC 525335 involves large-scale cell culture systems. These systems use advanced bioreactors and automated processes to ensure consistent quality and yield. The cells are cultured in a controlled environment with precise temperature, humidity, and gas composition to optimize growth and differentiation.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 525335 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 525335 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions involving NSC 525335 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds with different functional groups.
Applications De Recherche Scientifique
NSC 525335 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Plays a crucial role in the study of neural stem cells and their differentiation into neurons and glial cells.
Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of NSC 525335 involves its interaction with specific molecular targets and pathways. It modulates gene expression and cellular processes, leading to the differentiation of neural stem cells into neurons and glial cells. The compound influences pathways related to cell growth, survival, and differentiation, making it a valuable tool for studying neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
NSC 525335 can be compared with other similar compounds used in neural stem cell research, such as:
NSC 34: A motor-neuron-like cell line used for studying neurodegenerative diseases.
NSC 23766: A specific inhibitor of the Rac1 GTPase, used in various biological studies.
NSC 87877: An inhibitor of the SHP2 phosphatase, used in cancer research.
NSC 525335 is unique due to its specific properties and applications in neural stem cell research and neurodegenerative disease studies. Its ability to modulate gene expression and cellular processes sets it apart from other compounds .
Propriétés
Numéro CAS |
89642-00-2 |
|---|---|
Formule moléculaire |
C7H4N2O4S |
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
[2-(5-nitrofuran-2-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H4N2O4S/c8-4-14-3-5(10)6-1-2-7(13-6)9(11)12/h1-2H,3H2 |
Clé InChI |
XZNUULAFBCCPFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
